N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
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Description
N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C24H22Cl2N2O4 and its molecular weight is 473.3 g/mol. The purity is usually 95%.
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Biological Activity
N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Chlorobenzyl ether : Enhances lipophilicity and potential interactions with biological membranes.
- Ethoxy group : May influence solubility and bioavailability.
- Hydrazide linkage : Often associated with biological activity due to its ability to form hydrogen bonds.
Biological Activity Overview
The biological activities of the compound can be classified into several categories:
Anticancer Activity
Research indicates that derivatives of hydrazides exhibit significant anticancer properties. The structural modifications in N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide suggest potential efficacy against various cancer cell lines.
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Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2.
- Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups (like chlorine) enhances cytotoxicity.
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Case Studies :
- In vitro studies have shown that similar compounds with hydrazide moieties demonstrate IC50 values in the micromolar range against various cancer cell lines, suggesting a promising therapeutic index.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
- Antibacterial Assays :
- Preliminary assays indicate that similar hydrazide compounds exhibit significant antibacterial activity, often surpassing standard antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8.0 | |
Escherichia coli | 16.0 | |
Pseudomonas aeruginosa | 32.0 |
Research Findings
Recent studies have focused on the synthesis and evaluation of hydrazide derivatives for their biological activities. Key findings include:
-
Structure-Activity Relationships (SAR) :
- The presence of halogen substituents significantly enhances biological activity.
- Hydrazone formation is critical for the observed anticancer activity.
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In Vivo Studies :
- Animal models have demonstrated that compounds similar to N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide can reduce tumor size significantly compared to control groups.
Properties
CAS No. |
396107-23-6 |
---|---|
Molecular Formula |
C24H22Cl2N2O4 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H22Cl2N2O4/c1-2-30-23-13-18(5-12-22(23)32-15-17-3-6-19(25)7-4-17)14-27-28-24(29)16-31-21-10-8-20(26)9-11-21/h3-14H,2,15-16H2,1H3,(H,28,29)/b27-14+ |
InChI Key |
VSRFWGDBKQARFN-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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